Triethylene glycol flufenamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

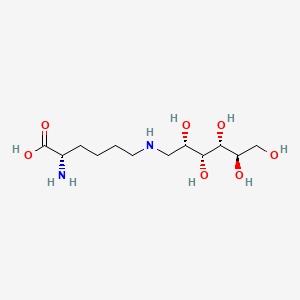

Triethylene glycol flufenamate is a compound that is not widely documented in the literature. The term seems to refer to a compound derived from triethylene glycol and flufenamic acid . Triethylene glycol (TEG) is a colorless, odorless, and viscous liquid with the molecular formula HOCH2CH2OCH2CH2OCH2CH2OH . It is used as a plasticizer for vinyl polymers and also in air sanitizer products .

Synthesis Analysis

The synthesis of compounds related to triethylene glycol has been documented. For instance, triethylene glycol is prepared commercially as a co-product of the oxidation of ethylene at high temperature in the presence of a silver oxide catalyst, followed by hydration of ethylene oxide . In another study, multi-walled carbon nanotubes (MWCNTs) were functionalized with polyethylene glycol and dithiols in esterification reactions .

Molecular Structure Analysis

The molecular structure of triethylene glycol is well established. It has a molecular weight of 150.1730 and its IUPAC Standard InChI is InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 .

Chemical Reactions Analysis

Triethylene glycol can undergo many of the same reactions as alcohols because they contain the hydroxyl (-OH) functional group . For example, it can react with carboxylic acids, carboxylic acid chlorides, anhydrides, and inorganic acids to produce esters . In a study, the kinetics of oxidation of triethylene glycol by ditelluratoargentate (III) (DTA) in alkaline liquids was investigated .

Physical And Chemical Properties Analysis

Triethylene glycol is a colorless, odorless, and stable liquid with high viscosity and a high boiling point . It is miscible with water, and at standard atmospheric pressure, it has a boiling point of 286.5 °C and a freezing point of -7 °C . It is also soluble in ethanol, acetone, acetic acid, glycerine, pyridine, aldehydes; slightly soluble in diethyl ether; and insoluble in oil, fat, and most hydrocarbons .

Orientations Futures

While specific future directions for triethylene glycol flufenamate are not available, triethylene glycol itself has been suggested as a potential weapon against future influenza epidemics and pandemics . More research is needed to explore the potential applications and impacts of triethylene glycol flufenamate.

Propriétés

IUPAC Name |

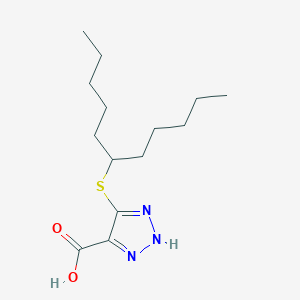

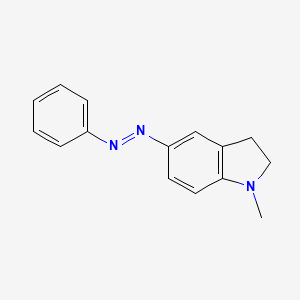

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[3-(trifluoromethyl)anilino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3NO5/c21-20(22,23)15-4-3-5-16(14-15)24-18-7-2-1-6-17(18)19(26)29-13-12-28-11-10-27-9-8-25/h1-7,14,24-25H,8-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGVSDYGFHPLNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCOCCOCCO)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184625 |

Source

|

| Record name | Triethylene glycol flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylene glycol flufenamate | |

CAS RN |

30544-48-0 |

Source

|

| Record name | Triethylene glycol flufenamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol flufenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(2-chloroethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1206811.png)

![5-Fluoro-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1206823.png)